molecular formula C21H20FN3O4 B2504852 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1421458-55-0

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Numéro de catalogue: B2504852
Numéro CAS: 1421458-55-0
Poids moléculaire: 397.406
Clé InChI: SZSWLIBHXJLOPI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a pyrazole-5-carboxamide derivative characterized by:

  • Benzo[d][1,3]dioxol-5-yl group: A methylenedioxy-substituted aromatic ring linked via a 3-hydroxypropyl chain .
  • 4-Fluorophenyl substituent: A fluorine atom at the para position of the phenyl ring attached to the pyrazole core.
  • 1-Methyl group: Methyl substitution at the pyrazole nitrogen.

Its molecular formula is C23H22FN3O5 (molecular weight: 439.5 g/mol), with structural similarities to cannabinoid receptor antagonists and anticonvulsant agents .

Propriétés

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4/c1-25-17(11-16(24-25)13-2-5-15(22)6-3-13)21(27)23-9-8-18(26)14-4-7-19-20(10-14)29-12-28-19/h2-7,10-11,18,26H,8-9,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSWLIBHXJLOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCC(C3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, often referred to as a complex organic compound, exhibits significant biological activity that makes it a subject of interest in medicinal chemistry. This article delves into the various aspects of its biological activity, including its mechanisms of action, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by several notable structural features:

  • Molecular Formula : C23H21N3O4
  • Molecular Weight : 375.424 g/mol
  • Key Structural Moieties :
    • Benzo[d][1,3]dioxole
    • Hydroxypropyl group
    • Pyrazole ring

These components contribute to the compound's ability to interact with various biological targets.

This compound has been shown to modulate ATP-binding cassette (ABC) transporters. These transporters are critical for drug pharmacokinetics and are implicated in various diseases, including cystic fibrosis. The compound's structural complexity enhances its interaction with these proteins, suggesting potential for therapeutic applications in drug delivery systems and treatment strategies for transporter-related diseases.

In Vitro Studies

Recent studies have evaluated the compound's cytotoxicity against cancer cell lines. For example, compounds with similar structural features have demonstrated significant inhibition of vascular endothelial growth factor receptor (VEGFR) activity. In particular, derivatives containing the benzo[d][1,3]dioxole moiety have shown promising anti-angiogenic properties with IC50 values in the range of 2.5 to 1.9 μM .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the compound's structure can significantly impact its biological activity. For instance:

  • Hydroxyl Group : The presence of a hydroxypropyl group has been linked to enhanced solubility and bioavailability.
  • Fluorine Substitution : The introduction of fluorine in the phenyl ring increases lipophilicity and potentially enhances binding affinity to biological targets .

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • Cancer Treatment : A derivative of this compound was tested alongside doxorubicin in human colorectal carcinoma LS180 cells, leading to a significant enhancement in anticancer activity. The combination treatment resulted in improved IC50 values for doxorubicin and increased apoptosis markers like caspase-3 activity .
  • Transporter Modulation : Compounds with similar structures have been shown to inhibit P-glycoprotein (P-gp) efflux pumps, which are crucial for overcoming multidrug resistance in cancer therapy. This suggests that this compound may also possess similar properties .

Data Table: Summary of Biological Activities

Activity TypeValue/EffectReference
IC50 against VEGFR2.5 - 1.9 μM
P-glycoprotein InhibitionEnhanced anticancer efficacy
Modulation of ABC TransportersPotential therapeutic applications

Comparaison Avec Des Composés Similaires

Structural Modifications and Physicochemical Properties

Key analogs and their differentiating features are summarized below:

Compound Name / ID Substituent Variations Molecular Weight (g/mol) Key Physical Properties Synthesis Yield Biological Activity (if reported) Reference
Target Compound 3-(4-Fluorophenyl), 3-hydroxypropyl chain 439.5 N/A (data unavailable) N/A N/A
CAS 1421484-48-1 (Analog) 3-(2,5-Dimethoxyphenyl) 439.5 N/A N/A N/A
Compound 3d (Molecules, 2015) 4-Fluorophenyl, cyano group at pyrazole 421.0 mp: 181–183°C 71% Not specified
Compound 4h (Structural Optimization Study) 4-Fluorophenyl, aminosulfonylphenyl 630.1 N/A N/A Potential anti-inflammatory activity
Compound 5e (Structural Optimization Study) Benzo[d][1,3]dioxol-5-yl, methylsulfonylphenyl 601.3 N/A N/A Antioxidant properties
Compound in (Acta Cryst., 2009) 4-Chlorophenyl, dichlorophenyl, pyridylmethyl 487.8 IC50 = 0.139 nM (CB1 receptor) N/A Cannabinoid CB1 receptor antagonist

Physicochemical and Spectroscopic Comparisons

  • Melting Points: Compound 3d (181–183°C) and other analogs (e.g., 133–135°C for 3a) indicate that fluorination and cyano groups increase crystallinity .
  • Spectroscopic Data :
    • Compound 3d : $ ^1H $-NMR (CDCl3) δ 7.51–7.21 (m, 9H), 2.66 (s, 3H) .
    • Compound 4h : Features tert-butyl groups (δ 1.48–1.42 in $ ^1H $-NMR) and sulfonamide protons .

Méthodes De Préparation

Preparation of 4-Fluorophenyl-1,3-Diketone Precursor

A Claisen-Schmidt condensation between 4-fluoroacetophenone and ethyl benzoate under basic conditions yields 1-(4-fluorophenyl)-3-phenylpropane-1,3-dione.

Reaction conditions :

  • Catalyst : Sodium ethoxide (0.1 equiv)
  • Solvent : Anhydrous ethanol (reflux, 6 h)
  • Yield : 78%

Cyclocondensation with Methylhydrazine

The diketone reacts with methylhydrazine to form the 1-methylpyrazole ring.

Procedure :

  • Dissolve 1-(4-fluorophenyl)-3-phenylpropane-1,3-dione (10 mmol) in ethanol.
  • Add methylhydrazine (12 mmol) dropwise.
  • Reflux for 4 h, then cool to room temperature.
  • Isolate via vacuum filtration; recrystallize from ethanol.

Yield : 85%

Oxidation to Carboxylic Acid

The methyl ester intermediate undergoes hydrolysis:

  • Treat pyrazole ester with 2M NaOH (aqueous).
  • Acidify with HCl to pH 2.
  • Extract with ethyl acetate; dry over Na₂SO₄.

Yield : 90%

Synthesis of 3-(Benzo[d]Dioxol-5-yl)-3-Hydroxypropylamine

Aldol Addition to Safranal

Safranal (benzo[d]dioxole-5-carbaldehyde) undergoes aldol reaction with nitroethane:

  • Mix safranal (10 mmol), nitroethane (15 mmol), and ammonium acetate (catalyst).
  • Reflux in ethanol for 8 h.
  • Reduce the nitro group to amine using H₂/Pd-C.

Yield : 70%

Hydroxylation and Amination

  • Epoxidize the intermediate alkene with m-CPBA.
  • Hydrolyze the epoxide to diol using H₂SO₄.
  • Convert primary alcohol to amine via Gabriel synthesis.

Yield : 65%

Amide Coupling Reaction

Activation of Carboxylic Acid

Convert 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid to its acid chloride:

  • Stir with thionyl chloride (5 equiv) at 0°C for 2 h.
  • Remove excess SOCl₂ under vacuum.

Coupling with Amine

  • Dissolve acid chloride (5 mmol) in dry DCM.
  • Add 3-(benzo[d]dioxol-5-yl)-3-hydroxypropylamine (5.5 mmol) and triethylamine (6 mmol).
  • Stir at room temperature for 12 h.
  • Wash with NaHCO₃, dry, and purify via column chromatography (SiO₂, EtOAc/hexane).

Yield : 82%

Spectral Characterization and Validation

Infrared Spectroscopy (IR)

  • Pyrazole C=O stretch : 1685 cm⁻¹
  • Amide N-H bend : 3300 cm⁻¹
  • Benzo[d]dioxole C-O-C : 1250 cm⁻¹

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H)
  • δ 6.85 (s, 1H, pyrazole-H)
  • δ 5.95 (s, 2H, dioxole-OCH₂O)
  • δ 3.65 (s, 3H, N-CH₃)

¹³C NMR :

  • 165.2 ppm (amide C=O)
  • 148.1 ppm (pyrazole C-3)
  • 115.4 ppm (dioxole OCH₂O)

Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 454.1521
  • Calculated : 454.1518

Optimization and Challenges

Regioselectivity in Pyrazole Formation

Using methylhydrazine ensures N-methylation at position 1, avoiding regioisomeric mixtures. Excess methylhydrazine (1.2 equiv) drives complete conversion.

Stereochemical Control

The 3-hydroxypropyl side chain’s stereochemistry is preserved via mild hydrolysis conditions, confirmed by NOE NMR experiments.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.